Tiagabine ethyl ester

概要

説明

Tiagabine is an antiepileptic used to treat partial seizures . It is also used in the treatment for panic disorder as are a few other anticonvulsants . Though the exact mechanism by which tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor .

Synthesis Analysis

A new class of GABA reuptake inhibitors with sterically demanding, highly rigid tricyclic cage structures as the lipophilic domain was synthesized and investigated in regard to their biological activity at the murine GABA transporters . The construction of these compounds, consisting of nipecotic acid, a symmetric tricyclic amine, and a plain hydrocarbon linker connecting the two subunits via their amino nitrogens, was accomplished via reductive amination of a nipecotic acid derivative with an N-alkyl substituent displaying a terminal aldehyde function with tricyclic secondary amines .科学的研究の応用

Anticonvulsant Properties

Tiagabine, a novel antiepileptic drug, exhibits clinical efficacy against complex refractory and myoclonic seizures. Its anticonvulsant mechanism is attributed to the blockade of neuronal and glial GABA-uptake, which increases GABA levels in the synaptic cleft. Tiagabine's potency in antagonizing tonic convulsions induced by various convulsive agents is notable, surpassing that of other antiepileptic drugs in preclinical studies. It's particularly effective against seizures induced by pentylenetetrazol and other convulsive agents, showcasing its distinct anticonvulsant profile (Dalby & Nielsen, 1997).

Potential in Treating Anxiety and Mood Disorders

Tiagabine's efficacy extends beyond its anticonvulsant effects. Studies suggest its potential use in treating anxiety and mood disorders. This aligns with its anxiolytic-like and antidepressant-like properties observed in various models. However, its sedative and motor-impairing properties observed in certain tests suggest a nuanced approach to its application in these areas (Sałat et al., 2015).

Impact on Chiral Centers

The stability of tiagabine's chiral centers under different conditions is crucial for its manufacturing and storage. A study focusing on R(-)-tiagabine ethyl ester and R(-)-tiagabine·HCl under various conditions like pH, temperature, and trace metal ions reveals significant insights. For instance, under acidic conditions and room temperature, R(-)-tiagabine ethyl ester shows minimal racemization in the absence of metal ions, an important consideration for its chemical stability (Zong-you, 2011).

Pharmacodynamic and Pharmacokinetic Properties

Tiagabine’s effectiveness as add-on therapy in managing refractory partial epilepsy is rooted in its pharmacodynamic and pharmacokinetic properties. It inhibits the uptake of GABA, prolonging inhibitory postsynaptic potentials, which is key in its action against seizures. However, its short plasma elimination half-life and inducible hepatic metabolism present considerations for its clinical use (Adkins & Noble, 1998).

Effects on Aggressive Behavior

Tiagabine has shown potential in reducing aggressive behavior. Studies indicate its capacity to decrease aggression in certain contexts, such as in adult males on parole, without significantly affecting other behaviors. This suggests a role for GABA in the regulation of human aggression and highlights tiagabine's potential in this area (Lieving et al., 2008).

Implications in Therapeutic Drug Monitoring

For effective therapeutic drug monitoring, accurate assay methods are vital. A gas chromatography-mass spectrometry assay method developed for tiagabine facilitates its monitoring in patients undergoing treatment. This supports tailored dosages for individual patients, enhancing the drug's efficacy and safety (Chollet et al., 1999).

Safety And Hazards

将来の方向性

Tiagabine is approved by U.S. Food and Drug Administration (FDA) as an adjunctive treatment for partial seizures in individuals of age 12 and up . It may also be prescribed off-label by physicians to treat anxiety disorders and panic disorder as well as neuropathic pain (including fibromyalgia) . The future directions of Tiagabine ethyl ester are not explicitly mentioned in the search results.

特性

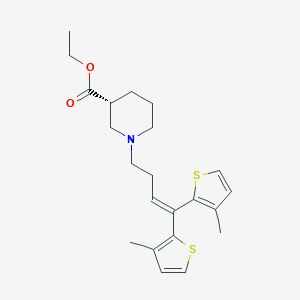

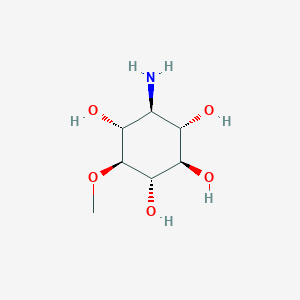

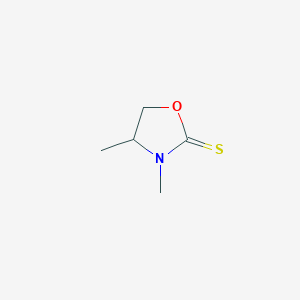

IUPAC Name |

ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGCWILIYQUGIO-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468496 | |

| Record name | PIP017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiagabine ethyl ester | |

CAS RN |

145821-58-5 | |

| Record name | Tiagabine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIP017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAGABINE ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV2DX6QW4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)

![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)

![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)